

An In-depth Technical Guide to the Chemical Structure of Hetisine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hetisine*

Cat. No.: B12785939

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure of **hetisine**, a complex diterpenoid alkaloid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular architecture of this natural product.

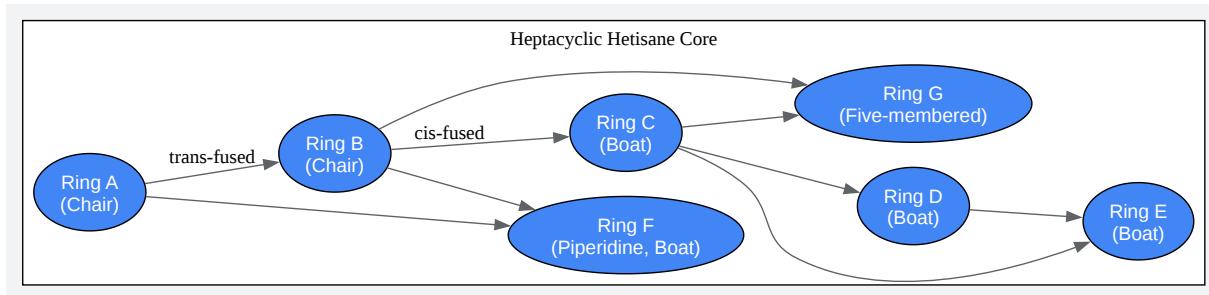
Chemical Identity of Hetisine

Hetisine is a C₂₀-diterpenoid alkaloid isolated from plants of the *Aconitum* and *Delphinium* species[1][2][3]. It belongs to the **hetisine**-type diterpenoid alkaloids, which are characterized by a unique and complex polycyclic ring system[2][3][4]. The fundamental chemical properties of **hetisine** are summarized in the table below.

Identifier	Value
IUPAC Name	(1S,3S,5R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0 ^{1,8} .0 ^{5,17} .0 ^{7,16} .0 ^{9,14} .0 ^{14,18}]nonadecane-3,10,19-triol[5]
Chemical Formula	C ₂₀ H ₂₇ NO ₃ [5]
Molecular Weight	329.4 g/mol [5]
CAS Number	10089-23-3
SMILES String	C[C@@]12C--INVALID-LINK--O)C(=C)C7O">C@@HO[1]

Core Molecular Architecture: The Hetisane Skeleton

Structurally, **hetisine** and its analogues are defined by a heptacyclic (seven-ring) skeleton known as the hetisane skeleton[2][3][4]. This intricate framework is derived from an atisine-type diterpenoid alkaloid precursor through the formation of C(14)-C(20) and N-C(6) bonds[2][3][4].


The three-dimensional arrangement of the constituent rings has been established through single-crystal X-ray diffraction studies[3][4]. Key conformational features include:

- Ring Conformations: The six-membered cyclohexane rings A and B adopt a chair conformation, while the piperidine ring F exists in a boat conformation[3][4].
- Bicyclo-[5][5][5]-octane System: Rings C, D, and E form a rigid bicyclo-[5][5][5]-octane system, which is fixed in a boat form[3][4].
- Ring Fusions: The fusion between rings A and B is trans, whereas the fusion between rings B and C is cis[2][3].

The structural diversity among **hetisine**-type alkaloids arises from the different oxidation states of the nitrogen atom and the variety of substituents attached to the core skeleton[2][3][4].

Visualization of the Hetisane Ring System

The following diagram illustrates the logical connectivity of the seven rings that constitute the core hetisane skeleton of **hetisine**. This is a conceptual representation to aid in understanding the complex fused nature of the molecule.

[Click to download full resolution via product page](#)

Logical connectivity of the hetisane ring system.

Signaling Pathways and Experimental Protocols

Further research is required to delineate the specific signaling pathways modulated by **hetisine** and to provide detailed experimental protocols. Pharmacological studies have indicated a range of biological activities for **hetisine**-type alkaloids, including antiarrhythmic, antitumor, and antimicrobial effects, which are closely linked to their chemical structures[2][4]. The interaction with neuronal ion channels, particularly affecting sodium channel permeability, has been suggested as a mode of action[1]. A more in-depth search for specific bioactivity assays and mechanistic studies is needed to provide detailed experimental workflows and signaling pathway diagrams.

This document provides a summary of the chemical structure of **hetisine** based on publicly available data. For detailed experimental use, refer to the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hetisine hydrochloride | 149926-20-5 | FH65482 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delatine (Hetzine) | C₂₀H₂₇NO₃ | CID 20106065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Hetisine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12785939#what-is-the-chemical-structure-of-hetisine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com